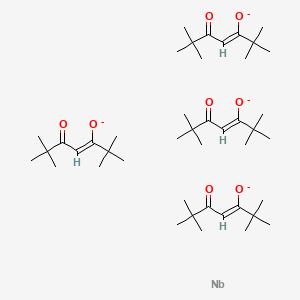
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is a chemical compound that combines the structural elements of carbonic acid, 4-nitrophenyl, and 2-thiazolylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester typically involves the reaction of 4-nitrophenol with 2-thiazolylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products
Hydrolysis: 4-nitrophenol and 2-thiazolylmethyl alcohol.
Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.
Applications De Recherche Scientifique
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester involves its interaction with enzymes and other biological molecules. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-thiazolylmethyl alcohol. These products can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Another ester of 4-nitrophenol, commonly used in enzyme assays.
2-Thiazolylmethyl acetate: Similar ester structure but with different functional groups.
Uniqueness
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is unique due to the combination of the 4-nitrophenyl and 2-thiazolylmethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and biochemical applications .
Propriétés
Numéro CAS |
144163-94-0 |
|---|---|
Formule moléculaire |
C11H8N2O5S |
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
(4-nitrophenyl) 1,3-thiazol-2-ylmethyl carbonate |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-7-10-12-5-6-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-6H,7H2 |
Clé InChI |
RCBGLLBKNIDPIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)


![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)

![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)


